
2-Aminofluorobenzene-3,4,5,6-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminofluorobenzene-3,4,5,6-d4 is a deuterated derivative of 2-aminofluorobenzene, where the hydrogen atoms at positions 3, 4, 5, and 6 on the benzene ring are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminofluorobenzene-3,4,5,6-d4 typically involves the deuteration of 2-aminofluorobenzene. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst. This process ensures the selective replacement of hydrogen atoms with deuterium at the desired positions on the benzene ring .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to facilitate the deuteration process. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Aminofluorobenzene-3,4,5,6-d4 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding aniline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Nitro-2-aminofluorobenzene-3,4,5,6-d4
Reduction: Aniline derivatives
Substitution: Various substituted fluorobenzenes depending on the nucleophile used.
Scientific Research Applications
2-Aminofluorobenzene-3,4,5,6-d4 is widely used in scientific research due to its deuterated nature, which makes it valuable in:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in the development of deuterated drugs to improve metabolic stability and reduce side effects.
Industry: Applied in the synthesis of advanced materials and as a standard in analytical techniques such as NMR spectroscopy
Mechanism of Action
The mechanism of action of 2-Aminofluorobenzene-3,4,5,6-d4 largely depends on its application. In metabolic studies, the deuterium atoms act as non-radioactive tracers, allowing researchers to follow the compound’s transformation and interaction with biological molecules. The presence of deuterium can also influence the compound’s reactivity and stability, providing insights into reaction pathways and mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-Aminofluorobenzene: The non-deuterated analog of 2-Aminofluorobenzene-3,4,5,6-d4.
Fluorobenzene: A simpler analog lacking the amino group.
2-Aminotoluene: Similar structure but with a methyl group instead of fluorine.
Uniqueness
This compound is unique due to its deuterium atoms, which provide distinct advantages in analytical and synthetic applications. The isotopic labeling allows for precise tracking in metabolic studies and can enhance the stability and reactivity of the compound in various chemical reactions .
Properties
CAS No. |
646502-91-2 |
|---|---|
Molecular Formula |
C6H6FN |
Molecular Weight |
115.14 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-fluoroaniline |
InChI |
InChI=1S/C6H6FN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2/i1D,2D,3D,4D |
InChI Key |
FTZQXOJYPFINKJ-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N)F)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


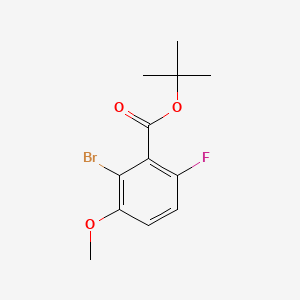

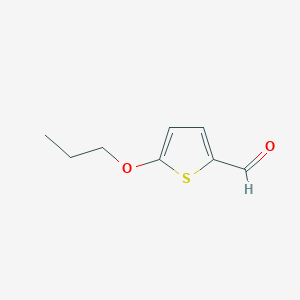

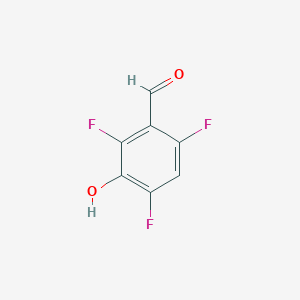
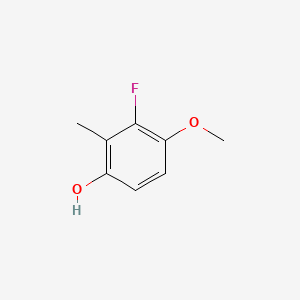
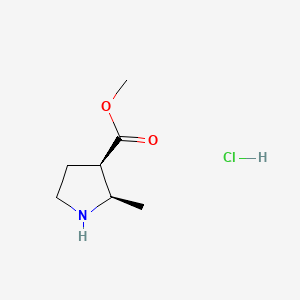
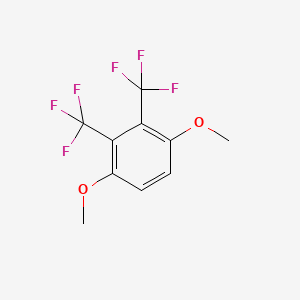



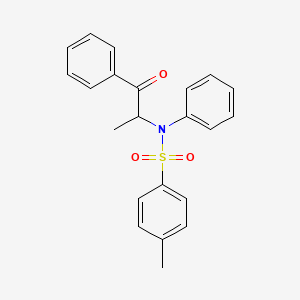

![3-[(2,6-dimethylphenoxy)methyl]-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14023926.png)
